4-Amino-2-methylquinazoline-8-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 203.2 g/mol. It is classified as a quinazoline derivative, which is notable for its diverse biological activities, including potential applications in medicinal chemistry. The compound features an amino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 8-position of the quinazoline ring system.
This compound can be synthesized through various chemical processes, often starting from simpler quinazoline derivatives or through multi-step synthetic routes involving nucleophilic substitutions and functional group transformations. It belongs to the class of compounds known as quinazolines, which are recognized for their pharmacological properties, including anticancer and anti-inflammatory activities.
The synthesis of 4-amino-2-methylquinazoline-8-carboxylic acid can be achieved through several methods:
The molecular structure of 4-amino-2-methylquinazoline-8-carboxylic acid can be represented by its SMILES notation: CC1=N/C(N)=C2/C=CC=C(C(=O)O)/C2=N\1
. The compound has a planar structure due to the aromatic nature of the quinazoline ring, which contributes to its chemical stability and reactivity.
4-Amino-2-methylquinazoline-8-carboxylic acid participates in various chemical reactions:
The mechanism of action for compounds like 4-amino-2-methylquinazoline-8-carboxylic acid often involves:
Research indicates that quinazoline derivatives can act on targets such as kinases and phosphatases, contributing to their therapeutic effects .
The physical properties of 4-amino-2-methylquinazoline-8-carboxylic acid include:
Chemical properties include:
4-Amino-2-methylquinazoline-8-carboxylic acid serves as a valuable building block in organic synthesis for creating more complex quinazoline derivatives. Its potential applications include:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: